molecular formula C16H21N3O B2674274 N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide CAS No. 941968-38-3

N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide

Cat. No.: B2674274
CAS No.: 941968-38-3
M. Wt: 271.364
InChI Key: ZJJQEGRGFHAJNY-UHFFFAOYSA-N
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Description

N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural and synthetic chemistry due to their diverse biological activities and applications. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, including pharmaceuticals and natural products.

Scientific Research Applications

N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their structure and the target they interact with. For instance, some indole derivatives have been found to inhibit tubulin polymerization, which can lead to cell apoptosis .

Safety and Hazards

Safety and hazards associated with indole derivatives can vary widely depending on their specific structure. Some indole derivatives may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future research directions in the field of indole derivatives are vast. They are being extensively studied for their potential applications in various fields, including medicinal chemistry, due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide typically involves the reaction of an indole derivative with a piperidine derivative. One common method is the Fischer indolisation, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . The subsequent N-alkylation of the indole with a piperidine derivative can be achieved using alkyl halides under basic conditions .

Industrial Production Methods

Industrial production of indole derivatives often employs scalable and efficient synthetic routes. The Fischer indolisation followed by N-alkylation is a preferred method due to its high yield and operational simplicity. The use of microwave irradiation can further enhance the reaction rates and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide is unique due to its specific structural features, combining an indole moiety with a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-11-6-5-7-12(2)19(11)16(20)18-15-10-17-14-9-4-3-8-13(14)15/h3-4,8-12,17H,5-7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJQEGRGFHAJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)NC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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